molecular formula C9H14FN2Si B14467360 CID 78063692

CID 78063692

Cat. No.: B14467360
M. Wt: 197.30 g/mol
InChI Key: OATIANQYSGBWEU-UHFFFAOYSA-N
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Description

CID 78063692 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. This limitation precludes a definitive analysis of the compound. Despite this, the evidence offers methodologies and frameworks for comparing structurally or functionally related compounds, which can be extrapolated to hypothesize how such a comparison might be conducted for this compound .

Properties

Molecular Formula

C9H14FN2Si

Molecular Weight

197.30 g/mol

InChI

InChI=1S/C9H14FN2Si/c1-12(2)11-13(8-10)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

OATIANQYSGBWEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)N[Si](CF)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of CID 78063692 involves several steps, including condensation, ring closure, chlorination, and esterification. For instance, diethyl oxalate can be used as a starting material, which undergoes these reactions to form the desired compound . Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

CID 78063692 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063692 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or pathways involved in disease processes.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78063692 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Hypothetical Table 1: Structural Features of CID 78063692 and Analogs

Parameter This compound* Oscillatoxin D (CID 101283546) CAS 20358-06-9
Core structure Unknown Macrocyclic lactone Thiophene derivative
Functional groups Unknown Methyl, hydroxyl Fluorine, amide
Molecular formula Unknown C₃₄H₅₄O₈ C₇H₅FN₂S

*Data for this compound are speculative due to evidence gaps.

2.2 Physicochemical Properties

Key metrics include logP (lipophilicity), solubility, and molecular weight, which are critical for drug-likeness. For example:

  • CAS 20358-06-9 has a logP of 2.85 (SILICOS-IT) and solubility of 0.249 mg/ml .
  • Oscillatoxin D (CID 101283546) has a higher molecular weight (~630 Da) due to its macrocyclic structure .

Hypothetical Table 2: Physicochemical Comparison

Property This compound* Oscillatoxin D CAS 20358-06-9
Molecular weight Unknown ~630 Da 168.19 Da
logP Unknown 3.2 (estimated) 2.85
Solubility Unknown Low (hydrophobic) 0.249 mg/ml

Research Findings and Methodological Insights

3.1 Analytical Techniques
  • Mass spectrometry (MS): Used for structural elucidation via collision-induced dissociation (CID), as seen in ginsenoside analysis .
  • Chromatography: GC-MS and LC-ESI-MS differentiate isomers (e.g., ginsenosides Rf and F11) .
3.2 Challenges in Comparison
  • Data availability : Lack of experimental data for CID 78063693 limits direct comparisons.
  • Structural ambiguity : Similarity assessments require high-resolution spectral or crystallographic data, which are absent here .

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